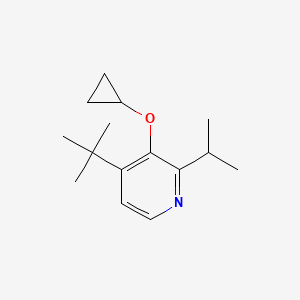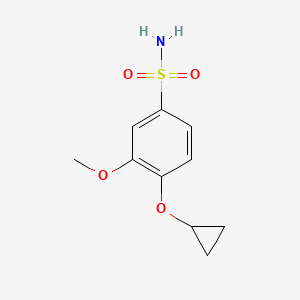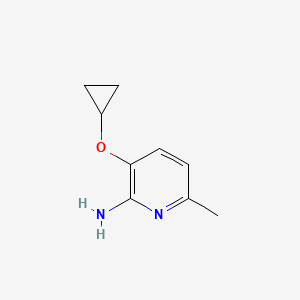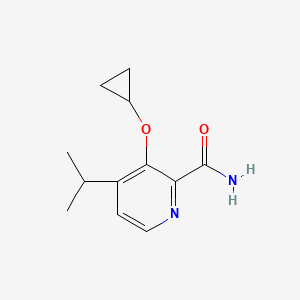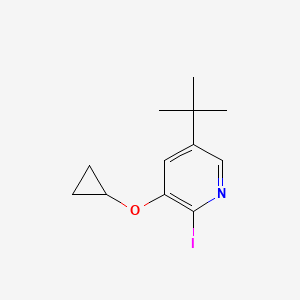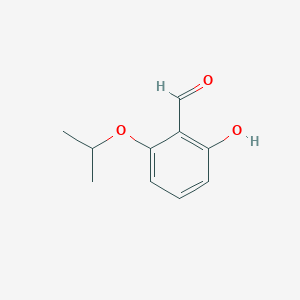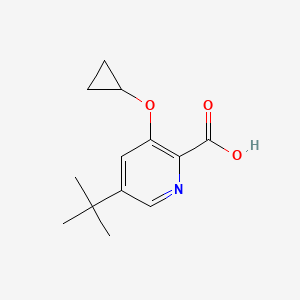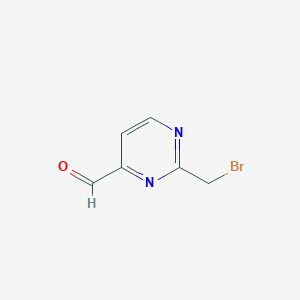
2-(Bromomethyl)pyrimidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)pyrimidine-4-carbaldehyde is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromomethyl group at the 2-position and an aldehyde group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)pyrimidine-4-carbaldehyde typically involves the bromination of a suitable pyrimidine precursor. One common method is the bromination of 2-methylpyrimidine-4-carbaldehyde using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
化学反応の分析
Types of Reactions
2-(Bromomethyl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: 2-(Bromomethyl)pyrimidine-4-carboxylic acid.
Reduction: 2-(Bromomethyl)pyrimidine-4-methanol.
科学的研究の応用
2-(Bromomethyl)pyrimidine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential antiviral and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Bromomethyl)pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the aldehyde group can participate in various biochemical reactions.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)pyrimidine-4-carbaldehyde
- 2-(Iodomethyl)pyrimidine-4-carbaldehyde
- 2-(Hydroxymethyl)pyrimidine-4-carbaldehyde
Uniqueness
2-(Bromomethyl)pyrimidine-4-carbaldehyde is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl groups
特性
分子式 |
C6H5BrN2O |
|---|---|
分子量 |
201.02 g/mol |
IUPAC名 |
2-(bromomethyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H,3H2 |
InChIキー |
SOLKKZOLUKDEHN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1C=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




